Propargyl aminoacetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

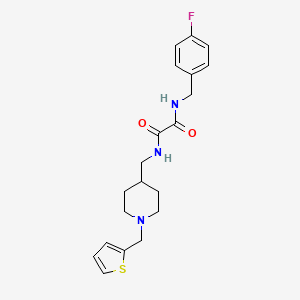

Propargyl aminoacetate hydrochloride is a compound that contains a propargyl group, which is a functional group of 2-propynyl with the structure CH≡C−CH2− . It is an alkyl group derived from propyne . The term propargylic refers to a saturated position (sp3-hybridized) on a molecular framework next to an alkynyl group .

Synthesis Analysis

Propargylamines, which are related to propargyl aminoacetate hydrochloride, are produced by reactions of amines with propargyl halides . The behavior of propargyl amine is illustrated by its acylation benzoyl chloride to the amide . In 2015, Palchak and co-workers demonstrated the synthesis of tetrasubstituted propargylamines via copper(II) chloride catalyzed three-component coupling of cyclohexanone, amines, and alkynes .Molecular Structure Analysis

The molecular structure of propargyl aminoacetate hydrochloride is related to that of propargylamine, which is an organic compound with the formula HC≡CCH2NH2 . It is a colorless, odorless liquid that is used as a precursor to other compounds .Chemical Reactions Analysis

Propargylamines are mostly synthesized via A3 coupling of aldehyde, amines, and terminal alkynes . When the aldehyde in this multicomponent reaction is replaced by a ketone, it is called KA2 coupling . Most of the synthesis of propargylamines are metal-catalyzed .Wissenschaftliche Forschungsanwendungen

- The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration. Recent advances in propargylation agents have led to the synthesis of more complex building blocks and intermediates . Researchers have explored various methodologies for introducing the propargyl moiety directly or as a strategic step in reaction sequences.

- Propargyl derivatives can undergo tautomerization between the propargyl (I) and allenyl (II) moieties, significantly expanding their scope. Both forms can function as propargylation agents, allowing for diverse applications . Homopropargylic reagents have been employed in the synthesis of various compounds.

- Propargylamines exhibit pharmaceutical and biological properties. Researchers have explored green approaches to synthesize these compounds, focusing on solvent-free methods. A3 and KA2 coupling reactions have been utilized for efficient propargylamine synthesis .

- An attractive and efficient method involves the one-pot synthesis of propargyl amines using A3 and KA2-coupling reactions. This practical approach combines aromatic aldehydes or ketones, alkynes, and amines, leading to various derivatives of propargyl amines .

Synthesis of Propargyl Derivatives

Homopropargylic Reagents

Solvent-Free Synthesis of Propargylamines

One-Pot A3 and KA2-Coupling Reactions

Safety and Hazards

Wirkmechanismus

Target of Action

Propargylamines are known to have numerous applications in the pharmaceutical and biological fields . They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Mode of Action

Propargylamines interact with their targets in various ways. For example, Pargyline, a propargylamine derivative, acts as an irreversible selective monoamine oxidase-B (MAO-B) inhibitor .

Biochemical Pathways

Propargylamines affect several biochemical pathways. For instance, they can inhibit lysine-specific demethylase-1 (LSD-1) and proline-5-carboxylate reductase-1 (PYCR1), which are involved in various cellular processes .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its chemical structure and the route of administration .

Result of Action

The molecular and cellular effects of propargylamines can vary. For instance, Pargyline has been found to induce senescence and growth inhibition of cancer cells .

Action Environment

The action, efficacy, and stability of a compound like Propargyl aminoacetate hydrochloride can be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds, and temperature .

Eigenschaften

IUPAC Name |

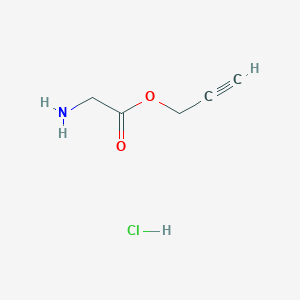

prop-2-ynyl 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-2-3-8-5(7)4-6;/h1H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWQKEKFHALIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl aminoacetate hydrochloride | |

CAS RN |

135609-54-0 |

Source

|

| Record name | prop-2-yn-1-yl 2-aminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2570420.png)

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)

![methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2570426.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2570431.png)

![Ethyl 2-imino-1,10-dimethyl-5-oxo-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyr imidine-3-carboxylate](/img/structure/B2570433.png)

![1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2570437.png)

![3-[[1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2570438.png)